
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a compound that can be associated with densely substituted pyridine derivatives, which are of interest due to their potential applications in various fields of chemistry and pharmacology. The compound itself is not explicitly mentioned in the provided papers, but the synthesis and properties of related compounds offer valuable insights into its possible characteristics and synthetic routes.
Synthesis Analysis
The synthesis of related pyridine derivatives has been demonstrated through a formal [4+2] cycloaddition reaction using 1-methyl-1,3-(ar)enynes and nitriles, which suggests a potential pathway for the synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine . Additionally, doubly activated cyclopropanes have been used as precursors for the synthesis of nitro- and cyano-dihydropyrroles, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be inferred from studies on similar compounds. For instance, the importance of C–H∙∙∙N, C–H∙∙∙π, and π∙∙∙π interactions in the crystal packing of related pyridine derivatives has been highlighted, which could also be relevant for the target compound . Moreover, the molecular structures of various pyridine-N-oxides have been determined, providing a basis for understanding the structural aspects of pyridine derivatives .
Chemical Reactions Analysis
The reactivity of cyclopropyl groups attached to nitrogen in anilines has been studied, showing that they can undergo specific cleavage to produce nitrosoaniline derivatives . This could be relevant for the chemical behavior of the cyclopropyl group in N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. Furthermore, the rearrangement of nitramines to different pyridine derivatives has been observed, which might suggest possible reactions for the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be extrapolated from related compounds. For example, the study of N-methyl-N-(4-pyridyl)-nitramine and its derivatives provides insights into the spectral properties and reactivity patterns that could be expected for the target compound . The thermal rearrangement of nitrone and nitrile oxide cycloadducts to produce pyridine derivatives also sheds light on the thermal stability and potential reaction pathways of pyridine compounds .
Aplicaciones Científicas De Investigación
Mechanistic Probes in Nitrosation Reactions
N-cyclopropyl derivatives, such as N-cyclopropyl-N-alkylanilines, have been synthesized and examined for their reactivity with nitrous acid, showcasing the cleavage of the cyclopropyl group and supporting a mechanism involving amine radical cation formation. This study underscores the role of N-cyclopropyl derivatives as mechanistic probes in understanding nitrosation reactions of aromatic amines, where specific cleavage facilitated by the cyclopropyl group is a key step (Loeppky & Elomari, 2000).
Synthesis of Spirocyclopropane Derivatives
Research into the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acids and cyclopropa[c]quinoline-7b-carboxylic acids, including their ester and amide derivatives, has been conducted. These compounds are synthesized via diastereoselective cyclopropanation reactions, demonstrating the versatility of cyclopropyl derivatives in the synthesis of complex organic structures with potential applications in drug discovery and materials science (Yong et al., 2007).
Precursors for Dihydropyrroles and Pyrroles Synthesis
Doubly activated cyclopropanes, derived from 1-nitro- and 1-cyano-cyclopropyl ketones, serve as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles. This highlights the utility of cyclopropyl derivatives in constructing nitrogen-containing heterocycles, a core structure in many pharmaceuticals and organic materials (Wurz & Charette, 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-cyclopropyl-4-methyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYUKOOUYNDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440710 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine | |
CAS RN |
284686-17-5 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

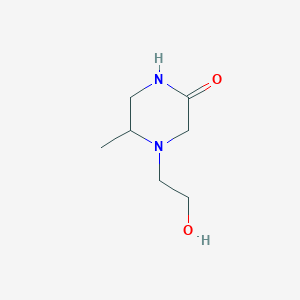


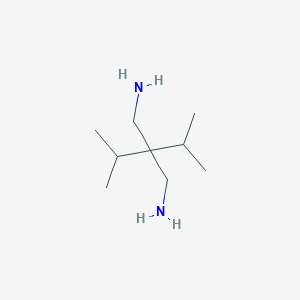
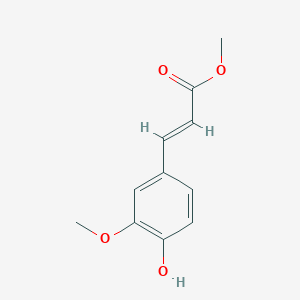


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
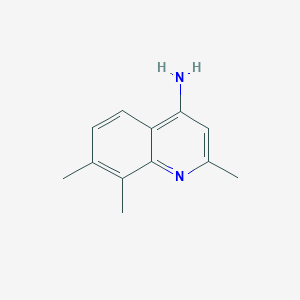
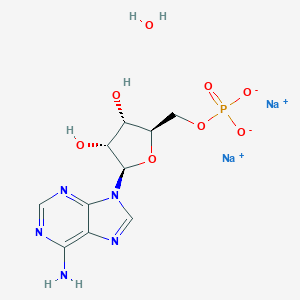

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)